5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
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Description
Molecular Structure Analysis
The molecular structure of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile consists of an oxazole ring, a carbonitrile group, and two aromatic rings with methoxy substituents. The detailed 3D structure can be visualized using appropriate software .
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on related compounds highlights innovative synthetic methodologies and chemical properties that could be pertinent. For instance, the synthesis of novel 1,2,4-triazole derivatives has demonstrated various antimicrobial activities, indicating that compounds with similar structures could be synthesized for targeted applications in antimicrobial research (Bektaş et al., 2010). Additionally, studies on pyrrolo[2,3-b]pyridine scaffolds have shown the potential for biologically active compounds, suggesting that our compound could be explored for similar biological activities (Sroor, 2019).
Antimicrobial Activities
Research into related chemical structures has also highlighted the antimicrobial potential. For example, derivatives of 1,3,4-oxadiazole have been evaluated for their inhibitory activity against pathogenic bacteria and yeast-like pathogenic fungus, Candida albicans, showcasing the broad spectrum of antimicrobial properties (Al-Wahaibi et al., 2021). Such findings indicate that compounds with similar functionalities could be investigated for antimicrobial research applications.
Potential in Drug Discovery
The structural features of related compounds, such as benzimidazole derivatives bearing 1,2,4-triazole, have been studied for their anti-cancer properties through molecular docking and density functional theory. These studies provide insights into the mechanism behind their anticancer properties, suggesting that compounds like 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile could have potential applications in drug discovery and development (Karayel, 2021).
Properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-22-11-6-18(16-23(22)33-2)12-13-27-25-21(17-26)28-24(34-25)19-7-9-20(10-8-19)35(30,31)29-14-4-3-5-15-29/h6-11,16,27H,3-5,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBOJELPUNHLIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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